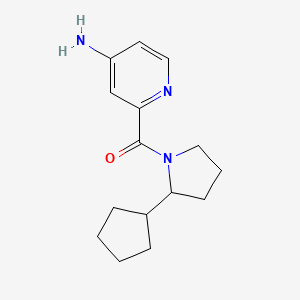

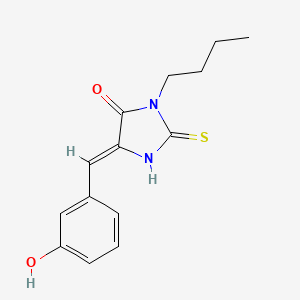

![molecular formula C12H19NO3 B7554781 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP, is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. CPP is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in regulating synaptic plasticity and neurotransmitter release in the central nervous system (CNS).

Scientific Research Applications

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been widely studied for its potential therapeutic applications in a variety of CNS disorders, including anxiety, depression, schizophrenia, and addiction. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is involved in learning and memory.

Mechanism of Action

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. Activation of mGluR5 leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.

Biochemical and Physiological Effects:

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects in the CNS. These include the modulation of glutamatergic neurotransmission, the enhancement of synaptic plasticity, and the promotion of neurogenesis. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has a number of advantages for use in lab experiments, including its high potency and selectivity for mGluR5. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are a number of future directions for research on 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, including the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in other CNS disorders, and the development of therapeutic interventions based on the modulation of mGluR5 signaling. Additionally, there is a need for further investigation into the safety and toxicity of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR5 agonists, particularly with regard to their potential for off-target effects and long-term toxicity.

Synthesis Methods

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One of the most common methods for synthesizing 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid is through SPPS, which involves the stepwise assembly of amino acids on a solid support. The synthesis of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid using SPPS involves the use of a resin-bound amino acid derivative, which is coupled with the next amino acid in the sequence using an appropriate coupling reagent. The final product is then cleaved from the resin and purified using HPLC.

properties

IUPAC Name |

3-[1-(cyclopropanecarbonyl)piperidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(15)7-6-10-3-1-2-8-13(10)12(16)9-4-5-9/h9-10H,1-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQPLGLVQPOIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCC(=O)O)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)

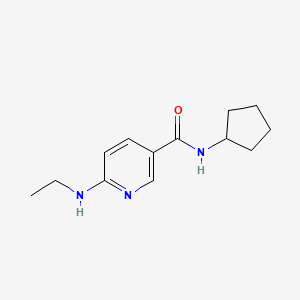

![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

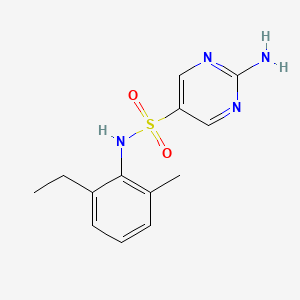

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)

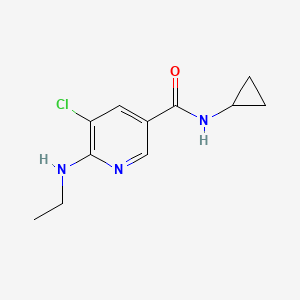

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)